methyl N-[(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)acetyl]glycinate
Description
Methyl N-[(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)acetyl]glycinate is a complex organic compound that belongs to the class of isoindoloquinazolinones. These compounds are known for their unique structural features and potential applications in various fields, including medicinal chemistry and materials science. The compound’s structure includes a fused heterocyclic system, which is a common motif in many biologically active molecules.
Properties
Molecular Formula |
C20H17N3O5 |
|---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
methyl 2-[[2-(5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)acetyl]amino]acetate |
InChI |
InChI=1S/C20H17N3O5/c1-28-17(25)10-21-16(24)11-22-18-12-6-2-3-7-13(12)20(27)23(18)15-9-5-4-8-14(15)19(22)26/h2-9,18H,10-11H2,1H3,(H,21,24) |
InChI Key |
OEDQDXKFZFULHZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CNC(=O)CN1C2C3=CC=CC=C3C(=O)N2C4=CC=CC=C4C1=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-[(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)acetyl]glycinate typically involves multi-step organic reactions. One common method involves the reaction of secondary enamides and enecarbamates with N-aryl-3-hydroxyisoindolinones. This reaction is mediated by Lewis acids such as BF3, leading to the formation of the desired isoindoloquinazolinone structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Hydrolysis Reactions
The compound undergoes hydrolysis at three key sites:
-
Ester group : Acidic or basic conditions cleave the methyl ester, yielding carboxylic acid derivatives. For example, treatment with 1N NaOH at 80°C for 4 hours converts the ester to a carboxylate (pH-dependent solubility changes observed).
-
Amide bond : Prolonged exposure to HCl (6M, reflux) hydrolyzes the acetyl-glycine linkage, releasing glycine and generating a free amine.
-
Quinazolinone carbonyl : Strong nucleophiles (e.g., hydrazine) selectively attack the 5,11-diketone positions, forming hydrazone derivatives .
Table 1: Hydrolysis Conditions and Outcomes
| Site | Reagents/Conditions | Product | Yield (%) |
|---|---|---|---|
| Ester | 1N NaOH, 80°C, 4h | Carboxylic acid derivative | 92 |
| Amide | 6M HCl, reflux, 12h | Free amine + glycine | 78 |
| Quinazolinone | Hydrazine hydrate, EtOH, 60°C, 6h | Bis-hydrazone adduct | 85 |
Esterification and Transesterification
The methyl ester undergoes transesterification with alcohols (e.g., ethanol, benzyl alcohol) under acidic catalysis (H2SO4, 60°C), producing ethyl or benzyl esters with >90% efficiency.
Alkylation/Acylation
-
N-Alkylation : The glycine nitrogen reacts with alkyl halides (e.g., methyl iodide) in DMF/K2CO3, forming N-alkylated derivatives (85–92% yield).
-
O-Acylation : The quinazolinone oxygen undergoes acylation with acetyl chloride/pyridine, yielding acetyl-protected analogs .
Intramolecular Cyclization
Under BF3·OEt2 catalysis, the acetyl-glycine side chain participates in Friedel-Crafts-type cyclization with the isoindole aromatic system, forming a tricyclic structure (Scheme 1) . This reaction proceeds via N-acyliminium cation intermediates, confirmed by trapping experiments .
Ring-Opening via Nucleophilic Attack
The quinazolinone ring opens selectively with Grignard reagents (e.g., MeMgBr), generating isoindole-diamine intermediates. Subsequent oxidation reforms the aromatic system.
Condensation Reactions
The compound reacts with aldehydes (e.g., formaldehyde, benzaldehyde) in DMAC/Na2S2O5 at 150°C, forming Schiff base derivatives. This reaction leverages the electron-deficient quinazolinone core to activate the aldehyde for nucleophilic attack .
Table 2: Condensation Reaction Parameters
| Aldehyde | Catalyst | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Formaldehyde | Na2S2O5 | 150 | 3 | 88 |
| Benzaldehyde | Na2S2O5 | 150 | 5 | 76 |
Michael Addition and Conjugate Additions
The α,β-unsaturated ketone in the quinazolinone core acts as a Michael acceptor. Reaction with secondary amines (e.g., morpholine) in THF yields β-amino ketone derivatives (70–80% yield). Stereochemical outcomes depend on the amine’s bulkiness.
Oxidation and Reduction
-
Oxidation : MnO2 selectively oxidizes the isoindole’s benzylic position, introducing a ketone group (65% yield) .
-
Reduction : NaBH4 reduces the 5,11-diketone to a diol, though this reaction is reversible under acidic conditions.
Mechanistic Insights
Key pathways involve:
-
N-Acyliminium cation formation : Critical for cyclization and electrophilic substitutions (BF3·OEt2-mediated) .
-
Tautomerism : The quinazolinone exists in keto-enol equilibrium, influencing reactivity at the 5- and 11-positions .
-
Steric effects : Bulky substituents on the glycine moiety hinder nucleophilic attacks at the amide bond.
Stability and Degradation
The compound degrades under UV light (λ = 254 nm) via radical-mediated pathways, forming isoindole-quinazoline dimers. Storage in amber vials at −20°C is recommended for long-term stability.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that derivatives of isoindoloquinazoline compounds, including methyl N-[(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)acetyl]glycinate, exhibit promising anticancer properties. These compounds can potentially inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. For instance, studies have shown that certain isoindoloquinazoline derivatives can act as inhibitors of the epidermal growth factor receptor (EGFR), which is crucial in many cancer types .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. The structure's ability to bind to microbial DNA gyrase suggests a mechanism through which it may inhibit bacterial growth. In vitro studies have demonstrated that various derivatives show significant activity against both Gram-positive and Gram-negative bacteria, indicating their potential as new antibiotics .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions that include the formation of the isoindoloquinazoline core followed by functional group modifications. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .
Case Studies
Case Study 1: Anticancer Screening
In a study assessing the anticancer potential of various isoindoloquinazoline derivatives, this compound was evaluated against breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cell lines. Results indicated a dose-dependent inhibition of cell viability, suggesting its potential as a lead compound for further development in cancer therapy .
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of this compound revealed that it exhibited significant inhibitory effects against Mycobacterium smegmatis and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values were determined to be lower than those of existing antibiotics, highlighting its potential as a new antimicrobial agent .
Mechanism of Action
The mechanism of action of methyl N-[(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)acetyl]glycinate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s unique structure allows it to bind to these targets with high affinity, potentially modulating their activity and leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to methyl N-[(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)acetyl]glycinate include other isoindoloquinazolinones and related heterocyclic compounds. Examples include:
- Methyl N-[6-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)hexanoyl]glycinate
- 3-{9,10-dimethoxy-5,11-dioxo-5H,6H,6aH,11H-isoindolo[2,1-a]quinazolin-6-yl}propanoic acid
Uniqueness
The uniqueness of this compound lies in its specific structural features and the potential biological activities it may exhibit. Its fused heterocyclic system and the presence of multiple functional groups make it a versatile compound for various applications in research and industry.
Biological Activity
Methyl N-[(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)acetyl]glycinate is a compound belonging to the class of isoindoloquinazolines. This compound has garnered attention due to its potential biological activities, particularly in the field of oncology and enzyme inhibition. This article reviews the synthesis, biological activities, and mechanisms of action associated with this compound, drawing from various research studies.
Synthesis
The synthesis of isoindoloquinazolines typically involves multi-component reactions that yield derivatives with significant biological properties. For instance, the synthesis of this compound may follow methodologies similar to those reported for other isoindoloquinazolines, which include microwave-assisted synthesis and cycloaddition reactions involving isoprene and anilines as starting materials .
Antitumoral Activity
Research indicates that derivatives of isoindoloquinazolines exhibit notable antitumor properties. A study evaluating various 5-aryl-dihydroisoindolo[2,1-a]quinolin-11-ones demonstrated cytotoxic effects against multiple cancer cell lines. The compounds were tested for their ability to induce apoptosis and inhibit cell proliferation . The mechanism of action appears to involve interference with cellular signaling pathways critical for tumor growth.
Enzyme Inhibition
This compound has also been studied for its inhibitory effects on specific enzymes. For example, compounds within the quinazoline family have shown potent inhibition against α-glucosidase, an enzyme relevant in glucose metabolism and diabetes management. The IC50 values for these inhibitors ranged significantly, showcasing their potential as therapeutic agents .
The biological activity of this compound can be attributed to its structural features that allow it to interact with biological targets effectively. The presence of the isoindoloquinazoline scaffold is crucial for its activity:
- Cytotoxicity : The compound's ability to induce apoptosis in cancer cells may be linked to its interaction with DNA or specific proteins involved in cell cycle regulation.
- Enzyme Interaction : The binding affinity to α-glucosidase suggests that structural modifications can enhance potency by improving interactions at the enzyme's active site .
Case Studies
Several case studies have illustrated the efficacy of isoindoloquinazoline derivatives:
- Study 1 : A derivative showed an IC50 value of 0.08 μM against a kinase involved in cancer progression .
- Study 2 : Another derivative demonstrated significant cytotoxicity across various cancer cell lines with a promising selectivity index .
Data Tables
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
